- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic AcidsSynlett, 2016, 27(10), 1516-1520,
Cas no 84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

84378-94-9 structure
Nom du produit:4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
Numéro CAS:84378-94-9
Le MF:C8H3ClFNO2
Mégawatts:199.566324472427
MDL:MFCD03618550
CID:3226340
PubChem ID:14986123
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-INDOLE-2,3-DIONE, 4-CHLORO-5-FLUORO-
- 4-Chloro-5-fluoroindoline-2,3-dione
- 4-chloro-5-fluoro-1H-indole-2,3-dione
- 4-chloro-5-fluoroisatin
- 4-chloro-5-fluoro-isatin
- SWUGYKGLXFMLEN-UHFFFAOYSA-N
- AK431521
- 4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
- 4-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)
- 84378-94-9
- SB64088
- DS-18762
- CS-0042906
- MFCD03618550
- A10526
- F2147-1127
- AKOS006277560
- SCHEMBL2372330
-
- MDL: MFCD03618550
- Piscine à noyau: 1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
- La clé Inchi: SWUGYKGLXFMLEN-UHFFFAOYSA-N
- Sourire: O=C1C(=O)C2C(=CC=C(C=2Cl)F)N1
Propriétés calculées
- Qualité précise: 198.9836342g/mol
- Masse isotopique unique: 198.9836342g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 271
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.2
- Le xlogp3: 1.4
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241293-1g |
4-Chloro-5-fluoroindoline-2,3-dione |
84378-94-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D584024-1g |
4-chloro-5-fluoro-1H-indole-2,3-dione |
84378-94-9 | 95% | 1g |
$338 | 2024-05-24 | |
Life Chemicals | F2147-1127-0.25g |
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |
84378-94-9 | 95%+ | 0.25g |
$60.0 | 2023-09-06 | |
Life Chemicals | F2147-1127-1g |
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |
84378-94-9 | 95%+ | 1g |
$90.0 | 2023-09-06 | |
Life Chemicals | F2147-1127-2.5g |
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |
84378-94-9 | 95%+ | 2.5g |
$180.0 | 2023-09-06 | |
Chemenu | CM241293-5g |
4-Chloro-5-fluoroindoline-2,3-dione |
84378-94-9 | 95%+ | 5g |
$561 | 2021-08-04 | |
abcr | AB494231-250 mg |
4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |
84378-94-9 | 95% | 250MG |
€98.30 | 2023-04-19 | |
abcr | AB494231-5 g |
4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |
84378-94-9 | 95% | 5g |
€309.70 | 2022-08-31 | |
Chemenu | CM241293-5g |
4-Chloro-5-fluoroindoline-2,3-dione |
84378-94-9 | 95%+ | 5g |
$*** | 2023-05-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C899406-5g |
4-Chloro-5-fluoroindoline-2,3-dione |
84378-94-9 | 97% | 5g |
967.50 | 2021-05-17 |
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt; 10 min, rt
1.2 Reagents: Water ; rt; 10 min, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis
European Journal of Medicinal Chemistry,
2019,
163,
840-852
,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C
Référence
Synthesis, in vitro anticancer and molecular docking studies of new bisisatins as anticancer agents
World Journal of Pharmacy and Pharmaceutical Sciences,
2017,
6(9),
1037-1053
,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
Référence
Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids
Synlett,
2016,
27(10),
1516-1520
,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid
Référence
- Synthesis of aminoquinolone derivativesJournal of Heterocyclic Chemistry, 1986, 23(6), 1801-4,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
Référence
Synthesis of aminoquinolone derivatives
Journal of Heterocyclic Chemistry,
1986,
23(6),
1801-4
,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Sulfuric acid
1.2 Reagents: Sulfuric acid
Référence
Antibacterial and cytotoxic activity of 3, 3'-(5,5'-methylene bis(3-mercapto-4H-1,2,4-triazole-5,4-diyl) bis (azan-1-yl-1-ylidene) diindolin-2-ones
Journal of Chemical and Pharmaceutical Sciences,
2010,
3(3),
134-137
,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
Synthesis and evaluation of new bis isatin derivatives for antioxidant and cytotoxic activities
World Journal of Pharmacy and Pharmaceutical Sciences,
2014,
3(7),
556-565
,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; overnight, 55 °C
2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt
2.2 Reagents: Water ; cooled
2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt
2.2 Reagents: Water ; cooled
Référence
Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis
European Journal of Medicinal Chemistry,
2019,
163,
840-852
,
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials
- 3-Chloro-4-fluoroaniline
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- Trichloroacetaldehyde Monohydrate
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products
4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Littérature connexe
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:84378-94-9)4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Pureté:99%
Quantité:25g
Prix ($):296.0